1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Overview
Description
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C14H26N2O4. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its piperidine ring structure, which is substituted with tert-butyl, ethyl, and aminomethyl groups, making it a versatile intermediate in chemical reactions .
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists .
Mode of Action
It’s known that similar compounds can act as inhibitors for aspartic acid protease and kinesin spindle protein .
Biochemical Pathways
Similar compounds have been used in the enantioselective synthesis of n-alkyl terminal aziridines .
Result of Action
Similar compounds have shown potential anticancer activity and antidiabetic potential .
Preparation Methods
The synthesis of 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and aminomethyl groups are introduced through various substitution reactions. For instance, tert-butyl groups can be added using tert-butyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in the efficiency of the synthesis.
Chemical Reactions Analysis
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has a phenyl group instead of an ethyl group, which may alter its reactivity and applications.
Ethyl N-Boc-piperidine-4-carboxylate: This compound features a Boc-protected amine group, making it useful in peptide synthesis and other applications.
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate: This compound has an additional amino group, which can enhance its binding affinity and reactivity in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric and electronic properties, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHUEAGCENEXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676679 | |
Record name | 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016258-69-7 | |
Record name | 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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